3-Hydroxypalmitate can be found in various natural sources, including animal tissues and certain plant oils. It is also produced during the metabolism of fatty acids in living organisms. The compound has been identified in human milk and other biological fluids, indicating its potential role in nutrition and health .
Chemically, 3-Hydroxypalmitate belongs to the category of saturated fatty acids with a hydroxyl functional group. It is classified under hydroxy fatty acids, which are known for their diverse biological functions, including anti-inflammatory and antimicrobial properties.
The synthesis of 3-Hydroxypalmitate can be achieved through several methods, predominantly involving reduction reactions or hydrolysis of suitable precursors. A common approach is the reduction of palmitic acid derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride .
3-Hydroxypalmitate has a molecular formula of C16H32O3, with a molecular weight of approximately 272.43 g/mol. The structural formula features a long carbon chain typical of fatty acids, with a hydroxyl group (-OH) attached to the third carbon atom.
3-Hydroxypalmitate participates in various chemical reactions typical for hydroxy fatty acids, including esterification and oxidation reactions.
The biological mechanisms involving 3-Hydroxypalmitate are primarily related to its role as a signaling molecule and its involvement in metabolic pathways.
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly used for quantifying and characterizing 3-Hydroxypalmitate in biological samples .
3-Hydroxypalmitate (3-hydroxypalmitic acid) originates primarily from the incomplete mitochondrial β-oxidation of palmitic acid (C16:0), a ubiquitous dietary long-chain fatty acid. This process occurs via a four-step enzymatic cycle:
LCHAD is embedded within the mitochondrial trifunctional protein (MTP) complex, a hetero-octameric structure bound to the inner mitochondrial membrane. The MTP coordinates three activities: enoyl-CoA hydratase, LCHAD, and thiolase. This spatial arrangement ensures efficient substrate channeling but also creates vulnerability—defects in one subunit disrupt the entire complex [10].
Table 1: Enzymatic Steps in 3-Hydroxypalmitate Formation
Step | Enzyme | Reaction | Product |
---|---|---|---|
1 | VLCAD | Dehydrogenation | trans-Δ²-Palmitoleoyl-CoA |
2 | LHYD | Hydration | L-3-Hydroxypalmitoyl-CoA |
3 | LCHAD | Oxidation | 3-Ketopalmitoyl-CoA |
4 | LKAT | Thiolytic cleavage | Myristoyl-CoA + Acetyl-CoA |
Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (LCHADD) is an autosomal recessive disorder caused primarily by the pathogenic variant G1528C in the HADHA gene encoding the MTP α-subunit. This mutation impairs LCHAD activity (>90% loss), leading to toxic accumulation of 3-hydroxypalmitoyl-CoA and its hydrolyzed product, 3-hydroxypalmitate [2] [5] [10].
Metabolic consequences include:
Table 2: Clinical and Biochemical Markers in LCHADD
Parameter | Manifestation | Mechanism |
---|---|---|
Primary Biomarkers | ↑ C16-OH acylcarnitine | Incomplete β-oxidation |
Organic Acids | ↑ 3-Hydroxydicarboxylic acids | Hydrolysis of acyl-CoA esters |
Tissue Effects | Peripheral neuropathy, Retinopathy | Membrane disruption by 3-hydroxypalmitate |
Maternal Risks | HELLP syndrome, AFLP | Placental transfer of fetal metabolites |
When mitochondrial β-oxidation is impaired (e.g., in LCHADD), 3-hydroxypalmitate undergoes compensatory ω-oxidation in the endoplasmic reticulum. This cytochrome P450 (CYP)-mediated pathway converts 3-hydroxypalmitate to 3,16-dihydroxypalmitate, a dicarboxylic acid excretable in urine [1].
Key enzymatic insights:
Table 3: CYP4F Isoenzyme Activity Toward 3-Hydroxypalmitate
Isoenzyme | Activity | Km (μM) | Vmax (min⁻¹) |
---|---|---|---|
CYP4F11 | High | 105.8 | 70.6 |
CYP4F2 | Low | Not reported | <10% of CYP4F11 |
CYP4F3b | Negligible | - | - |
CYP4A11 | Negligible | - | - |
Endogenous 3-hydroxypalmitate synthesis is influenced by nutritional status and xenobiotics:
Table 4: Metabolic Fates of 3-Hydroxypalmitate
Source | Metabolic Route | Key Enzymes/Regulators | Outcome |
---|---|---|---|
Endogenous | Mitochondrial β-oxidation | LCHAD (MTP complex) | Energy production |
Detoxification | Microsomal ω-oxidation | CYP4F11 | 3,16-Dihydroxypalmitate |
Bacterial | Catabolic assimilation | HpdH, MmsA, HpdR | Carbon source utilization |
Biosynthetic | PHA copolymerization | PhaC synthase | Biodegradable plastics |
Compound Names in Article:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7